

Key structural features of the 6-Bromobenzo[d]thiazole scaffold

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Compound of Interest		
Compound Name:	6-Bromobenzo[d]thiazole	
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An In-depth Technical Guide to the 6-Bromobenzo[d]thiazole Scaffold

Abstract

The **6-Bromobenzo[d]thiazole** scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core structural features, physicochemical properties, and chemical reactivity. We delve into detailed experimental protocols for its modification, present key spectroscopic data, and explore its role in the development of novel therapeutic agents. The strategic placement of the bromine atom at the 6-position offers a versatile handle for synthetic diversification, enabling the exploration of structure-activity relationships and the optimization of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this important scaffold.

Core Structural Features

The **6-Bromobenzo[d]thiazole** scaffold is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring. Its molecular formula is C₇H₄BrNS.[1] The core structure's key characteristics include:

• Fused Ring System: The fusion of the electron-rich thiazole ring with the benzene ring creates a planar, rigid structure that can effectively interact with biological macromolecules.

[2]



- Bromine at 6-Position: The defining feature is the bromine atom attached to the 6-position of
 the benzothiazole core. This halogen atom significantly influences the molecule's electronic
 properties, lipophilicity, and metabolic stability.[2] Crucially, it serves as a highly reactive site
 for synthetic modification, particularly through transition metal-catalyzed cross-coupling
 reactions.[3][4]
- Thiazole Moiety: The thiazole ring, containing both a sulfur and a nitrogen atom, is a key
 pharmacophore responsible for a wide range of biological activities observed in its
 derivatives.[5][6] It can participate in hydrogen bonding and other non-covalent interactions
 with biological targets.

Physicochemical and Spectroscopic Data

Quantitative data for the **6-Bromobenzo[d]thiazole** scaffold and its derivatives are essential for characterization and quality control.

Table 1: Physicochemical Properties

Property	Value	Source	
Molecular Formula	C7H4BrNS	[1]	
Molecular Weight	214.08 g/mol	[1][7]	
CAS Number	53218-26-1	[1]	
IUPAC Name	6-bromo-1,3-benzothiazole	[1]	
Physical Form	Solid		
Storage Temperature	2-8°C, Sealed in dry conditions		

Table 2: Spectroscopic Data for Representative Benzothiazole Derivatives

Precise, unified spectroscopic data for the parent **6-Bromobenzo[d]thiazole** is not readily available in a single public source. The data below is compiled from closely related derivatives to provide expected characteristics.



Technique	Data Type	Observed Values / Characteristics (in DMSO-d ₆)	Source / Compound
¹ H NMR	Chemical Shift (δ)	δ ~8.8-7.5 (m, Ar-H), ~4.1 (s, 2H, CH ₂), ~3.4 (s, 3H, OCH ₃), ~2.3 (s, 3H, CH ₃)	Inferred from various substituted benzothiazole-thiadiazole derivatives.[8]
¹³ C NMR	Chemical Shift (δ)	δ ~178-140 (Ar-C, C=N), ~55 (OCH ₃), ~42 (CH ₂), ~33 (CH ₃)	Inferred from various substituted benzothiazole-thiadiazole derivatives.[8]
FTIR	Wavenumber (cm⁻¹)	~3400 (N-H), ~3100 (Ar C-H), ~1760 (C=O), ~1590 (C=N, C=C)	Inferred from various substituted benzothiazole-thiadiazole derivatives.[8]
Mass Spec.	m/z	For C ₂₁ H ₁₆ N ₆ O ₂ S ₃ , [M] ⁺ calculated: 480.8034, Found: 480.8021	Data for a (Z)-2-((6-(5- (((E)-2-methoxy-4- methylbenzylidene)am ino)-1,3,4-thiadiazol-2- yl)benzo[d]thiazol-2- yl)imino)thiazolidin-4- one derivative.[8]

Chemical Reactivity and Synthetic Protocols

The bromine atom at the 6-position is the primary site for synthetic elaboration, making it a cornerstone for creating libraries of novel compounds.[9]

Key Reactions

 Suzuki Cross-Coupling: The palladium-catalyzed reaction with various aryl boronic acids or esters is a common method to install new carbon-carbon bonds, generating 6-



arylbenzo[d]thiazole derivatives.[10][11]

- Heck and Stille Couplings: These palladium-catalyzed reactions provide alternative routes for C-C bond formation.[3][9]
- Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing amine functionalities at the 6-position.

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative protocol for the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides from an N-acetylated-6-bromobenzothiazole precursor, adapted from published literature.[11]

Objective: To synthesize N-(6-aryl-benzo[d]thiazol-2-yl)acetamides via a Pd(0)-catalyzed Suzuki cross-coupling reaction.

Materials:

- N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1 equivalent)
- Aryl boronic acid or pinacol ester (1.2 equivalents)
- Pd(PPh₃)₄ (0.05 equivalents)
- K₂CO₃ (3 equivalents)
- 1,4-Dioxane (solvent)
- Nitrogen gas supply
- Standard reflux apparatus and magnetic stirrer

Procedure:

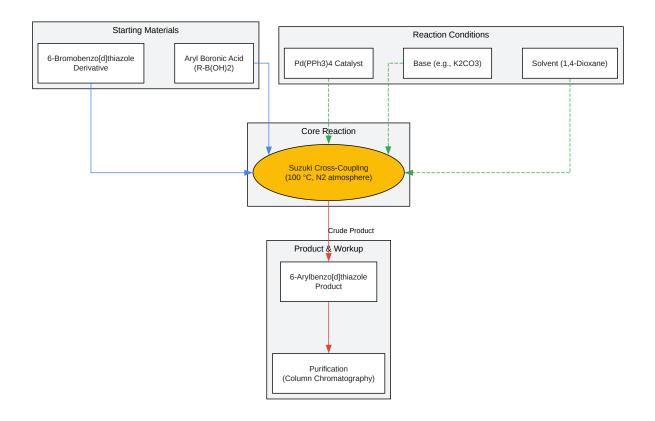
- To a round-bottom flask, add N-(6-bromobenzo[d]thiazol-2-yl)acetamide, the corresponding aryl boronic acid/ester, and K₂CO₃.
- Add the Pd(PPh₃)₄ catalyst to the flask.



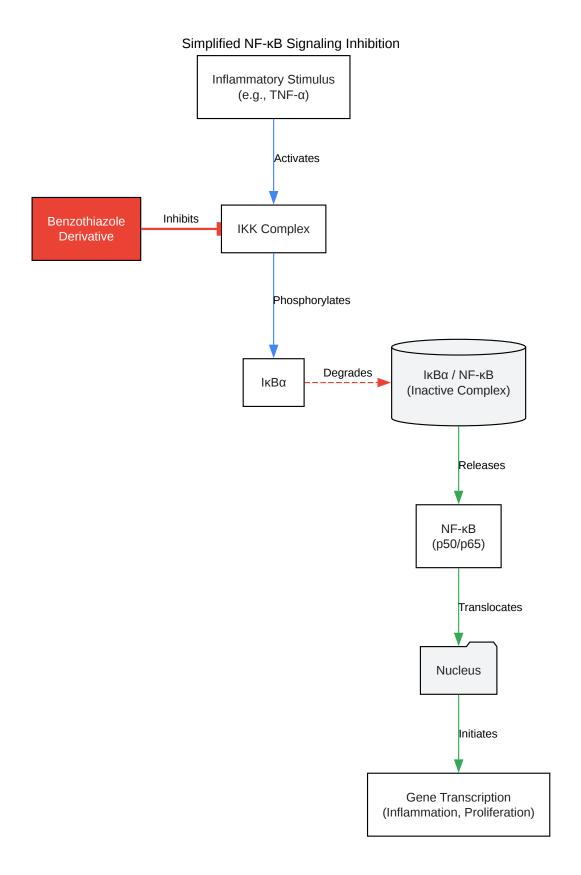
- Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
- Add anhydrous 1,4-dioxane to the flask via syringe.
- Heat the reaction mixture to 100 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired N-(6-arylbenzo[d]thiazol-2-yl)acetamide.
- Characterize the final product using NMR, FTIR, and Mass Spectrometry.

Synthetic Workflow Diagram









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